Cas no 31295-46-2 (4-(2-Aminoethyl)triethylenetetramine)

4-(2-Aminoethyl)triethylenetetramine structure
31295-46-2 structure
Product Name:4-(2-Aminoethyl)triethylenetetramine
CAS No:31295-46-2
MF:C8H23N5
MW:189.30172085762
CID:316151
Update Time:2026-05-14

4-(2-Aminoethyl)triethylenetetramine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine,N1,N1,N2-tris(2-aminoethyl)-
    • N1,N1,N2-tris(2-aminoethyl)ethane-1,2-diamine
    • 1,2-Ethanediamine, N,N,N'-tris(2-aminoethyl)-
    • N,N,N'-Tris(2-aminoethyl)-1,2-ethanediamine
    • N,N,N'-tris(2-aminoethyl)ethane-1,2-diamine
    • N,N,N'-Tris(2-aminoethyl)ethylenediamine
    • 4-(2-Aminoethyl)triethylenetetramine
    • Inchi: InChI=1S/C21H29N/c1-17(2)19(13-16-22-14-6-3-7-15-22)21-12-8-10-18-9-4-5-11-20(18)21/h4-5,8-12,17,19H,3,6-7,13-16H2,1-2H3
    • InChI Key: WARVWELRDCRESP-UHFFFAOYSA-N
    • SMILES: CC(C(C1=CC=CC2=CC=CC=C12)CCN1CCCCC1)C

Computed Properties

  • Exact Mass: 189.19559
  • Monoisotopic Mass: 189.195
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 9
  • Complexity: 92.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 1.008
  • Boiling Point: 308.8°Cat760mmHg
  • Flash Point: 140.6°C
  • Refractive Index: 1.519
  • PSA: 93.33

4-(2-Aminoethyl)triethylenetetramine Security Information

  • Hazardous Material transportation number:2735
  • HazardClass:8
  • PackingGroup:III

4-(2-Aminoethyl)triethylenetetramine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A622698-1mg
4-(2-Aminoethyl)triethylenetetramine
31295-46-2
1mg
$ 253.00 2023-04-19
TRC
A622698-5mg
4-(2-Aminoethyl)triethylenetetramine
31295-46-2
5mg
$ 1016.00 2023-04-19
TRC
A622698-10mg
4-(2-Aminoethyl)triethylenetetramine
31295-46-2
10mg
$ 1918.00 2023-04-19

Additional information on 4-(2-Aminoethyl)triethylenetetramine

Introduction to 1,2-Ethanediamine,N1,N1,N2-tris(2-aminoethyl)- and Its Significance in Modern Chemical Research

The compound with the CAS number 31295-46-2 is identified as 1,2-Ethanediamine,N1,N1,N2-tris(2-aminoethyl)-, a complex organic molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate structure and versatile functional groups, plays a pivotal role in the development of novel therapeutic agents and advanced materials. Understanding its chemical properties, synthesis methods, and applications is essential for researchers aiming to leverage its potential in various scientific domains.

1,2-Ethanediamine,N1,N1,N2-tris(2-aminoethyl)-, also known as tri(2-aminoethyl)enediamine or N,N,N',N'',N''-penta(2-aminoethyl)ethylenediamine, is a derivative of ethylenediamine. Its molecular formula, C10H24N6, reflects its rich amino group content, which contributes to its reactivity and utility in multiple biochemical processes. The presence of three 2-aminoethyl chains attached to the central ethylenediamine backbone enhances its chelating capabilities, making it an attractive ligand in coordination chemistry and metal-organic frameworks (MOFs).

Recent advancements in the field of supramolecular chemistry have highlighted the importance of such multifunctional ligands. 1,2-Ethanediamine,N1,N1,N2-tris(2-aminoethyl)- has been extensively studied for its ability to form stable complexes with transition metals. These metal complexes exhibit unique properties that make them suitable for applications in catalysis, sensing, and drug delivery systems. For instance, complexes formed with ruthenium or platinum have shown promise in photodynamic therapy and anti-cancer treatments due to their ability to generate reactive oxygen species under light irradiation.

The synthesis of 1,2-Ethanediamine,N1,N1,N2-tris(2-aminoethyl)- involves multi-step reactions that require precise control over reaction conditions. Typically, it is synthesized through the reaction of ethylenediamine with ethylene oxide in the presence of a catalyst. The subsequent amination steps introduce the additional aminoethyl groups, resulting in the desired product. The efficiency of this synthesis can be influenced by factors such as temperature, pressure, and catalyst selection. Optimizing these parameters is crucial for achieving high yields and purity levels.

In the realm of pharmaceutical research, 1,2-Ethanediamine,N1,N1,N2-tris(2-aminoethyl)- has been explored as a potential chelating agent for targeted drug delivery. Its ability to form stable complexes with therapeutic molecules allows for precise localization within biological systems. This property is particularly valuable in cancer therapy, where targeted delivery can minimize side effects and enhance treatment efficacy. Additionally, its water solubility makes it an excellent candidate for intravenous administration.

Recent studies have also demonstrated the utility of 1,2-Ethanediamine,N1,N1,N2-tris(2-aminoethyl)- in the development of metal-organic frameworks (MOFs). MOFs are porous materials that can be tailored for specific applications such as gas storage, separation technologies, and catalysis. The chelating nature of this compound allows it to act as a building block for constructing highly stable and selective MOFs. These MOFs have been shown to exhibit exceptional performance in carbon dioxide capture and hydrogen storage applications.

The role of 1,2-Ethanediamine,N1,N1,N2-tris(2-aminoethyl)- extends beyond its direct applications; it also serves as a valuable intermediate in the synthesis of more complex molecules. Researchers often utilize this compound to introduce multiple amino groups into a framework or to modify existing structures for enhanced functionality. Its versatility makes it indispensable in both academic research and industrial settings where innovative chemical solutions are required.

As our understanding of molecular interactions continues to evolve, so does the potential of compounds like 1,2-Ethanediamine,N1,N1,N2-tris(2-aminoethyl)-. Emerging technologies such as computational chemistry and artificial intelligence are being leveraged to predict new applications and optimize synthetic pathways. These advancements promise to accelerate the discovery process and lead to novel breakthroughs in various scientific disciplines.

In conclusion, 31295-46-2 represents a fascinating compound with broad implications across multiple fields. Its unique structure and functional properties make it a cornerstone in modern chemical research. As scientists continue to explore its potential,the applications of 31295-46-2 are expected to expand,leading to innovative solutions that address some of the most pressing challenges in medicine,materials science,and environmental technology。

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